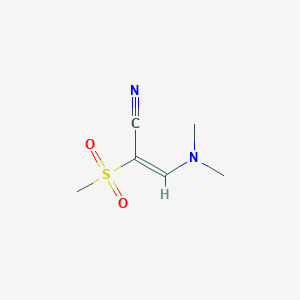

(2E)-3-(dimethylamino)-2-(methylsulfonyl)acrylonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2E)-3-(dimethylamino)-2-(methylsulfonyl)acrylonitrile is a useful research compound. Its molecular formula is C6H10N2O2S and its molecular weight is 174.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

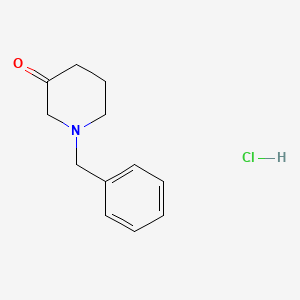

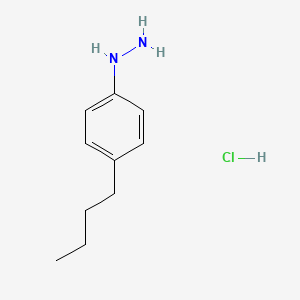

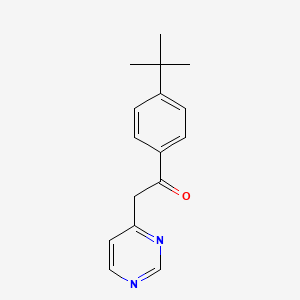

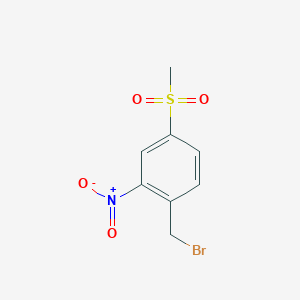

- (2E)-3-(Dimethylamino)-2-(methylsulfonyl)acrylonitrile and related compounds have been utilized in the synthesis of various chemical structures. For instance, they serve as precursors for synthesizing pyrimidine-4(3H)-ones, offering routes to create derivatives like 5-substituted uracil or 2-thiouracil (Sokolenko et al., 2017). Additionally, these compounds are used in creating substituted acrylanilide and 2,3-dihydro-α-pyrone derivatives, showcasing their versatility in organic synthesis (Mukaiyama et al., 1967).

Biomedical Applications

- In the field of medicinal chemistry, analogs of this compound have been investigated for their potential in cancer treatment. For instance, sulfonyl acrylonitriles have shown promise in inducing apoptosis in cancer cells, which can be significant in managing intra-abdominal cancers (Shen et al., 2015).

Material Science and Polymer Chemistry

- This compound is also notable in material science, particularly in modifying poly(acrylonitrile-methylmethacrylate-sodium vinylsulphonate) membranes. These modifications have led to the successful immobilization of glucose oxidase, an enzyme, demonstrating the compound's utility in creating functionalized materials (Godjevargova & Dimov, 1995).

Novel Chemical Reactions

- The compound and its derivatives have been involved in unique chemical reactions, like the formation of 1,2,5-thiadiazoles, 1,2,3-oxathiazoles, and acrylamidines. These reactions have provided insights into novel pathways for synthesizing various heterocyclic compounds (Tornus et al., 1996).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions of acrylonitrile and its derivatives could involve finding new applications and improving existing ones. For example, researchers are investigating the use of multi-walled carbon nanotubes to influence the morphology evolution, conductivity, and rheological behaviors of poly(methyl methacrylate)/poly(styrene-co-acrylonitrile) blends .

Propriétés

IUPAC Name |

3-(dimethylamino)-2-methylsulfonylprop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2S/c1-8(2)5-6(4-7)11(3,9)10/h5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGCYQSVPXXQVCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C#N)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396004 |

Source

|

| Record name | 2-Propenenitrile, 3-(dimethylamino)-2-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106073-27-2 |

Source

|

| Record name | 2-Propenenitrile, 3-(dimethylamino)-2-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylic acid](/img/structure/B1334221.png)

![Ethyl chloro[2-(2-fluorophenyl)hydrazinylidene]acetate](/img/structure/B1334226.png)